molecular formula C18H21ClN2O2 B2747446 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea CAS No. 1788560-11-1

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea

Cat. No.: B2747446
CAS No.: 1788560-11-1
M. Wt: 332.83
InChI Key: QTHBJFIBYRMHMF-UHFFFAOYSA-N
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Description

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea is a synthetic organic compound characterized by its unique chemical structure

Scientific Research Applications

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea typically involves a multi-step process. The starting materials include 3-chlorophenyl and o-tolyl derivatives, which undergo a series of reactions to form the final product. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may vary, but they generally follow similar principles to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:

    1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(p-tolyl)urea: This compound has a similar structure but with a different substitution pattern on the aromatic ring.

    1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(m-tolyl)urea: This compound also has a similar structure but with a different substitution pattern on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-13-7-4-5-10-16(13)21-17(22)20-12-18(2,23-3)14-8-6-9-15(19)11-14/h4-11H,12H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHBJFIBYRMHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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